molecular formula C23H22F2N4O B11273297 N-(4-fluorobenzyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

N-(4-fluorobenzyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11273297
M. Wt: 408.4 g/mol
InChI Key: DVYMHOWTNVWIGV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and two fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: This step involves the cyclization of an appropriate precursor under basic conditions.

    Coupling Reactions: The final step involves coupling the pyridazine and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-[(4-bromophenyl)methyl]-1-[6-(4-bromophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C23H22F2N4O

Molecular Weight

408.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H22F2N4O/c24-19-5-1-16(2-6-19)15-26-23(30)18-11-13-29(14-12-18)22-10-9-21(27-28-22)17-3-7-20(25)8-4-17/h1-10,18H,11-15H2,(H,26,30)

InChI Key

DVYMHOWTNVWIGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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